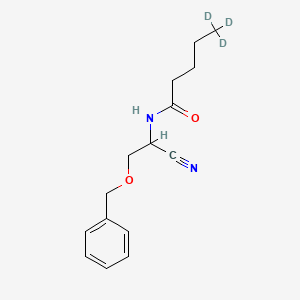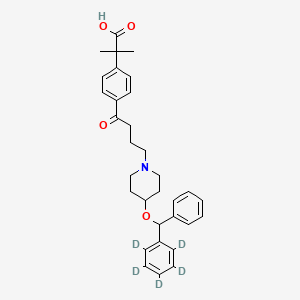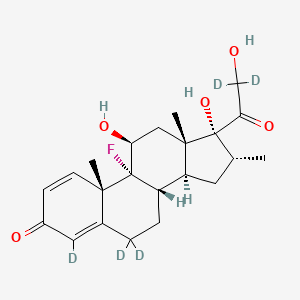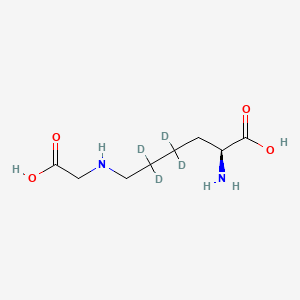
1-(1-Naphthyl)ethylazide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthyl)ethylazide-d3 is a stable isotope-labeled compound with the molecular formula C12H8D3N3 and a molecular weight of 200.25. It is a derivative of 1-(1-Naphthyl)ethylazide, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of organic chemistry and proteomics .
準備方法
The synthesis of 1-(1-Naphthyl)ethylazide-d3 involves the introduction of an azide group into the naphthalene ring. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 1-(1-Naphthyl)ethanol.
Azidation: The hydroxyl group of 1-(1-Naphthyl)ethanol is converted to a leaving group, typically using a tosylate or mesylate. This intermediate is then treated with sodium azide to introduce the azide group, forming 1-(1-Naphthyl)ethylazide.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated reagents under specific conditions.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and development purposes.
化学反応の分析
1-(1-Naphthyl)ethylazide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include sodium azide, tosyl chloride, deuterium gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-Naphthyl)ethylazide-d3 has a wide range of scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Proteomics: The compound is used in the study of protein structures and functions, particularly in labeling experiments.
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Science: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food
作用機序
The mechanism of action of 1-(1-Naphthyl)ethylazide-d3 involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can form covalent bonds with other molecules, making it useful in labeling and tracking experiments. The deuterium atoms provide stability and allow for the tracing of metabolic pathways and reaction mechanisms .
類似化合物との比較
1-(1-Naphthyl)ethylazide-d3 is unique due to its stable isotope labeling with deuterium. Similar compounds include:
1-(1-Naphthyl)ethylazide: The non-deuterated version of the compound.
1-(1-Azidoethyl)naphthalene: Another azide-containing naphthalene derivative.
1-Naphthaleneethylazide: A similar compound with a slightly different structure
These compounds share similar chemical properties but differ in their isotopic composition and specific applications.
特性
IUPAC Name |
1-(1-azido-2,2,2-trideuterioethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9(14-15-13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCLNPZBGYRDT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676060 |
Source


|
| Record name | 1-[1-Azido(2,2,2-~2~H_3_)ethyl]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-47-1 |
Source


|
| Record name | 1-[1-Azido(2,2,2-~2~H_3_)ethyl]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)




